N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine
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Overview
Description
N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-5-(chloromethyl)pyridine and 1-ethylpiperazine.
Grignard Reaction: The initial step involves a Grignard reaction to introduce the piperidine moiety.
Reductive Amination: This is followed by reductive amination to form the desired amine linkage.
Final Product: The final product is obtained after purification steps such as recrystallization or chromatography
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent systems to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to secondary amines.
Scientific Research Applications
N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C.
Piperidine Derivatives: Various piperidine-containing compounds with diverse biological activities
Uniqueness
N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine is unique due to its specific substitution pattern and the combination of the pyrimidine and piperidine moieties. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H23N5 |
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Molecular Weight |
249.36 g/mol |
IUPAC Name |
N-ethyl-5-[(piperidin-4-ylmethylamino)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H23N5/c1-2-16-13-17-9-12(10-18-13)8-15-7-11-3-5-14-6-4-11/h9-11,14-15H,2-8H2,1H3,(H,16,17,18) |
InChI Key |
IEEYCKVQNGKPCX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=N1)CNCC2CCNCC2 |
Origin of Product |
United States |
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